molecular formula C18H19N3S B5191929 4-[4-(dimethylamino)phenyl]-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione

4-[4-(dimethylamino)phenyl]-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione

Cat. No.: B5191929
M. Wt: 309.4 g/mol
InChI Key: JONMBHQOVJEWSL-UHFFFAOYSA-N
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Description

4-[4-(dimethylamino)phenyl]-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl group, and a dihydropyrimidine-thione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(dimethylamino)phenyl]-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with acetophenone in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as piperidine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(dimethylamino)phenyl]-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-[4-(dimethylamino)phenyl]-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(dimethylamino)phenyl]-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The pathways involved include the inhibition of key signaling cascades that regulate cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(dimethylamino)phenyl]-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c1-21(2)15-10-8-14(9-11-15)17-12-16(19-18(22)20-17)13-6-4-3-5-7-13/h3-12,17H,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONMBHQOVJEWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C=C(NC(=S)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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